9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
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Overview
Description
9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromeno ring fused with a pyrimidine ring, which is further substituted with a methoxy group and a p-tolyl group.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties.
Preparation Methods
The synthesis of 9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with malononitrile to form a benzylidene intermediate. This intermediate then undergoes cyclization with urea or thiourea in the presence of a base to form the chromeno-pyrimidine core. The reaction conditions often involve heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Chemical Reactions Analysis
9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Mechanism of Action
The mechanism of action of 9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one involves its interaction with various molecular targets and pathways. It can inhibit the activity of certain enzymes, modulate receptor functions, and interfere with cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anticancer effects. Additionally, it can modulate the activity of neurotransmitter receptors, providing neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to 9-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one include other chromeno-pyrimidine derivatives such as:
- 9-methoxy-2-phenyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 9-methoxy-2-(4-chlorophenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
- 9-methoxy-2-(4-fluorophenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one These compounds share a similar core structure but differ in the substituents on the chromeno and pyrimidine rings. The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .
Properties
IUPAC Name |
9-methoxy-2-(4-methylphenyl)-3,5-dihydrochromeno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-6-8-12(9-7-11)17-20-18(22)14-10-13-4-3-5-15(23-2)16(13)24-19(14)21-17/h3-9H,10H2,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAJAGWUCKXDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=CC=C4)OC)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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